molecular formula C13H14ClNO B3048548 3-(Phenoxymethyl)aniline hydrochloride CAS No. 17399-32-5

3-(Phenoxymethyl)aniline hydrochloride

Cat. No.: B3048548
CAS No.: 17399-32-5
M. Wt: 235.71 g/mol
InChI Key: WLAZNPAWGOJNRG-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)aniline hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl and a molecular weight of 235.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety information for 3-(Phenoxymethyl)aniline hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-(Phenoxymethyl)aniline hydrochloride are not mentioned in the search results, there are indications of ongoing research into related compounds. For instance, recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . This suggests that there may be potential for further exploration and development of this compound and related compounds in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)aniline hydrochloride typically involves the reaction of phenoxymethyl chloride with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other amine compounds .

Scientific Research Applications

3-(Phenoxymethyl)aniline hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Phenoxymethyl)aniline hydrochloride include:

  • 4-(Phenoxymethyl)aniline hydrochloride
  • 2-(Phenoxymethyl)aniline hydrochloride
  • 3-(Phenoxymethyl)benzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(phenoxymethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZNPAWGOJNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938447
Record name 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17399-32-5
Record name NSC211768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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